

Pyridachlometyl: A Technical Guide to its Fungicidal Activity Against Ascomycota

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Compound of Interest

Compound Name: **Pyridachlometyl**

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Abstract

Pyridachlometyl is a novel fungicide demonstrating potent and broad-spectrum activity against a wide range of phytopathogenic fungi, particularly within the phylum Ascomycota. Developed by Sumitomo Chemical, this active ingredient introduces a unique mode of action, targeting tubulin polymerization with no cross-resistance to existing fungicide classes. This technical guide provides an in-depth overview of **Pyridachlometyl**'s fungicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Visualizations of its mode of action and experimental workflows are provided to facilitate a comprehensive understanding for research and development professionals in the agrochemical and pharmaceutical fields.

Introduction

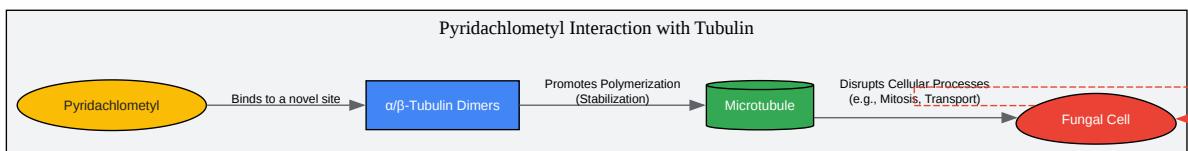
The continuous evolution of fungicide resistance in pathogenic fungi presents a significant challenge to global food security and necessitates the discovery of novel chemical entities with new modes of action. **Pyridachlometyl** (S-2190) emerges as a promising solution, belonging to a new chemical class of tubulin polymerization promoters.^{[1][2]} Its unique mechanism of targeting microtubule dynamics distinguishes it from established fungicides, making it a valuable tool for resistance management strategies.^{[1][3]} This document synthesizes the available technical data on **Pyridachlometyl**, with a focus on its activity against economically important Ascomycota pathogens.

Mode of Action: A Novel Anti-Tubulin Mechanism

Pyridachlometyl's fungicidal activity stems from its ability to bind to fungal tubulin and promote its polymerization, leading to microtubule stabilization.[2][3] This disruption of microtubule dynamics is catastrophic for fungal cells, interfering with essential processes such as cell division and intracellular transport.

Crucially, the binding site of **Pyridachlometyl** on the tubulin protein is distinct from that of other tubulin-targeting fungicides, such as the benzimidazoles (e.g., carbendazim), which are tubulin polymerization inhibitors.[1][3] This distinction is the basis for the lack of cross-resistance observed between **Pyridachlometyl** and other major fungicide classes, including ergosterol biosynthesis inhibitors (DMIs), respiratory inhibitors (Qols), and succinate dehydrogenase inhibitors (SDHIs).[1][3]

While resistance to **Pyridachlometyl** has been induced in laboratory settings through UV mutagenesis in fungi like *Zymoseptoria tritici* and *Penicillium digitatum*, the mutations identified in tubulin-coding genes differ from those conferring resistance to benzimidazole fungicides.[1]



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Caption: **Pyridachlometyl**'s mode of action on fungal tubulin.

Quantitative Fungicidal Activity

Pyridachlometyl exhibits potent *in vitro* and *in vivo* activity against a broad spectrum of Ascomycota species. The following tables summarize the available quantitative data.

Table 1: In Vitro Fungicidal Activity of Pyridachlometyl against Ascomycota Species

Fungal Species	Class	EC50 (ppm)
Fulvia fulva	Dothideomycetes	0.056
Cercospora beticola	Dothideomycetes	0.17
Cercospora kikuchii	Dothideomycetes	0.047
Alternaria solani	Dothideomycetes	0.22
Cochliobolus miyabeanus	Dothideomycetes	0.21
Venturia inaequalis	Dothideomycetes	0.040
Pyricularia oryzae	Sordariomycetes	0.055
Colletotrichum gloeosporioides	Sordariomycetes	0.023
Colletotrichum acutatum	Sordariomycetes	1.2
Microdochium nivale	Sordariomycetes	0.075
Fusarium graminearum	Sordariomycetes	1.4
Botrytis cinerea	Leotiomycetes	0.059
Sclerotinia sclerotiorum	Leotiomycetes	1.7
Clarireedia homoeocarpa	Leotiomycetes	0.038
Penicillium digitatum	Eurotiomycetes	1.4
Penicillium expansum	Eurotiomycetes	2.4

(Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3]

Table 2: In Vivo Disease Control Efficacy of Pyridachlometyl against Cercospora beticola on Sugar

Beet

Treatment Timing	Application Rate (ppm)	Disease Control (%)
Preventive (3 days before inoculation)	200	97
Preventive (3 days before inoculation)	133	98
Curative (2 days post-inoculation)	200	41
Curative (2 days post-inoculation)	133	39
Long-term (17 days before inoculation)	200	86
Long-term (17 days before inoculation)	133	79
(Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3]		

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

In Vitro Antifungal Assays

This method is suitable for determining the half-maximal effective concentration (EC50) for fungi that can be cultured in liquid media.

Protocol:

- **Fungal Inoculum Preparation:** Fungal strains are cultured on an appropriate solid medium. Spores or mycelial fragments are harvested and suspended in a suitable liquid medium to a standardized density (e.g., 1×10^5 spores/mL).

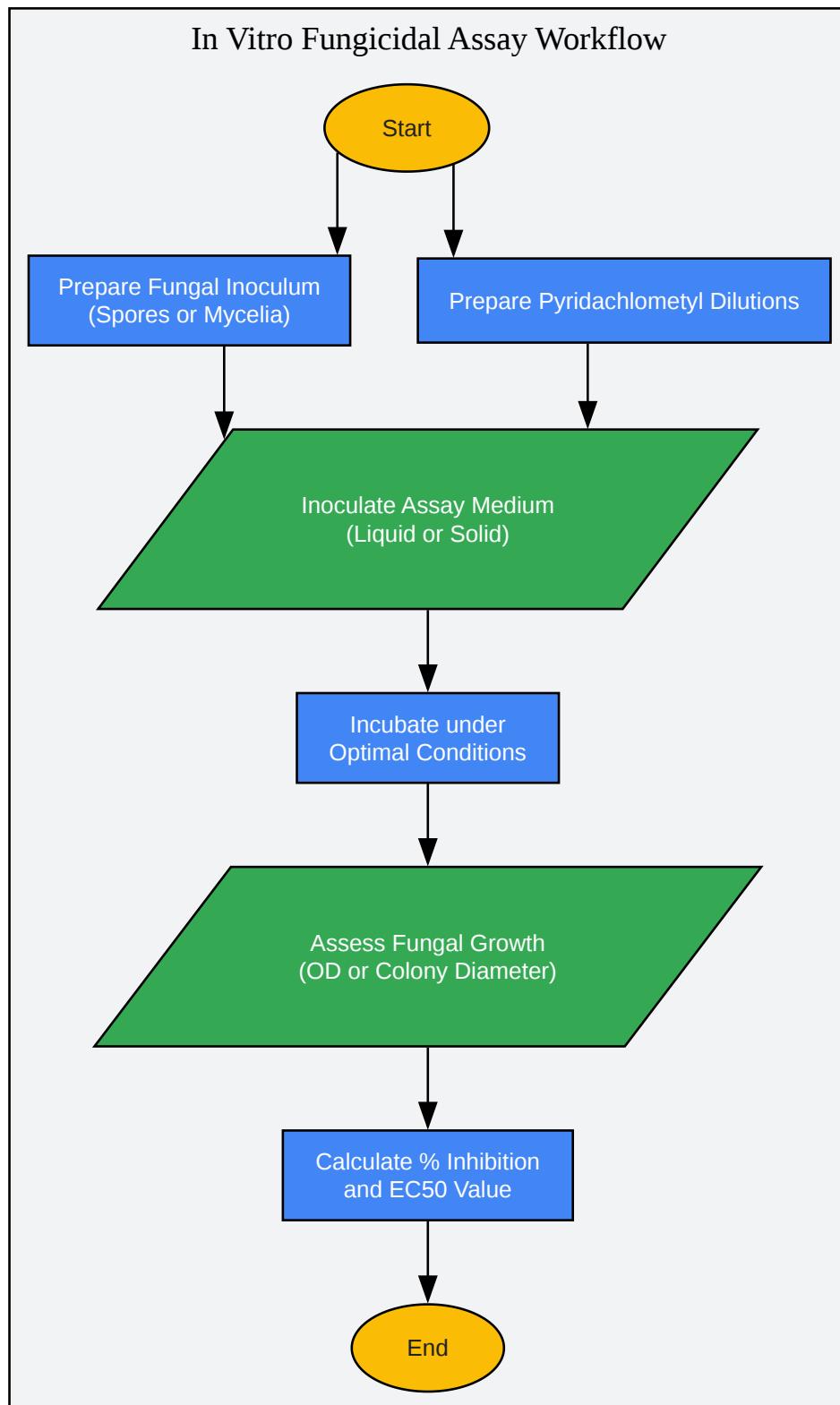
- Compound Preparation: A stock solution of **Pyridachlometyl** is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in the liquid culture medium to achieve the desired final concentrations.
- Assay Plate Preparation: In a 96-well microtiter plate, aliquots of the fungal inoculum are added to wells containing the different concentrations of **Pyridachlometyl**. Control wells containing only the fungal inoculum and DMSO (at the same concentration as the treatment wells) are included.
- Incubation: The plates are incubated under conditions optimal for the growth of the specific fungal species (e.g., 25°C, 72 hours).
- Growth Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
- Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

This method is used for fungi that are typically cultured on solid media.

Protocol:

- Medium Preparation: A suitable agar medium (e.g., potato dextrose agar) is prepared and autoclaved. While the medium is still molten, **Pyridachlometyl** (dissolved in a small amount of a suitable solvent like DMSO) is added to achieve the desired final concentrations. The medium is then poured into Petri dishes.
- Inoculation: A small plug of mycelium from an actively growing culture of the test fungus is placed in the center of the agar plate.
- Incubation: The plates are incubated under optimal growth conditions until the fungal growth in the control plate (containing only the solvent) has reached a predetermined diameter.
- Growth Assessment: The diameter of the fungal colony is measured in two perpendicular directions.

- Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is determined from a dose-response curve.



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Caption: Generalized workflow for in vitro fungicidal assays.

In Vivo Disease Control Assays (Pot Trials)

These experiments are designed to evaluate the efficacy of **Pyridachlometyl** in a more realistic setting, using whole plants. The example below is for Cercospora beticola on sugar beet.

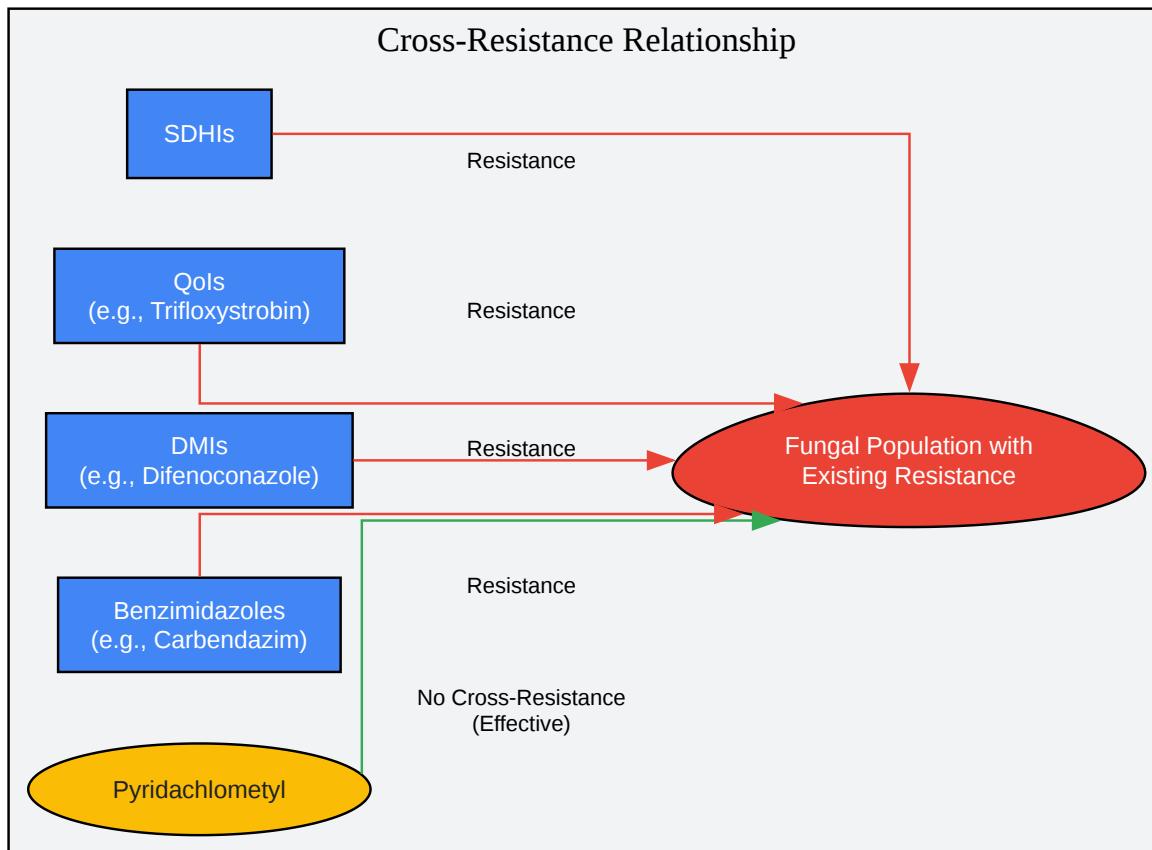
Protocol:

- Plant Cultivation: Sugar beet seedlings are grown in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-5 true leaves).
- Fungicide Application: **Pyridachlometyl** is formulated as a sprayable solution and applied to the plants at various concentrations. For preventive trials, the application is done before inoculation with the pathogen. For curative trials, the application is done after inoculation.
- Pathogen Inoculation: A conidial suspension of Cercospora beticola is prepared and sprayed onto the leaves of the sugar beet plants.
- Incubation: The inoculated plants are maintained in a high-humidity environment for a period to allow for infection and disease development.
- Disease Assessment: After a set incubation period (e.g., 10-14 days), the severity of the disease on the leaves is assessed visually using a rating scale (e.g., percentage of leaf area affected by lesions).
- Data Analysis: The disease severity in the treated plants is compared to that in untreated control plants to calculate the percentage of disease control.

Resistance Profile

A key advantage of **Pyridachlometyl** is its lack of cross-resistance with existing fungicides.^[3] Field isolates of Cercospora beticola resistant to carbendazim (a tubulin inhibitor), difenoconazole (a DMI), and trifloxystrobin (a Qo1) were found to be sensitive to **Pyridachlometyl**.^[3] The sensitivity distribution for **Pyridachlometyl** in a population of 67 C.

beticola isolates showed a unimodal distribution with a clear EC50 peak between 0.02 and 0.2 ppm, whereas the distributions for carbendazim and trifloxystrobin were bimodal, indicating distinct resistant and sensitive subpopulations.[3][4][5]



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Caption: Lack of cross-resistance between **Pyridachlometyl** and other fungicides.

Conclusion

Pyridachlometyl represents a significant advancement in the field of fungicides, offering a novel mode of action with potent activity against a broad range of Ascomycota pathogens. Its lack of cross-resistance to existing fungicide classes makes it an invaluable component of integrated pest management and resistance management programs. The data and protocols presented in this guide provide a solid foundation for further research and development of this

promising fungicidal agent. As with any new fungicide, strict resistance management strategies are recommended for its practical and sustainable use in agriculture.[1]

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